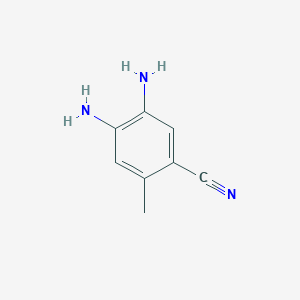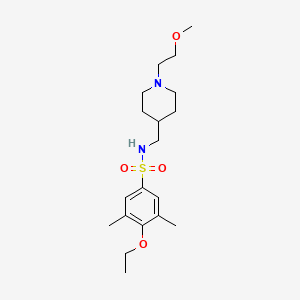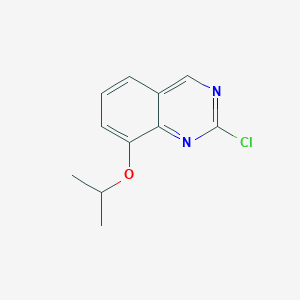
Ethyl (4-(2-((2-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including an ethyl group, a carbamate group, a thiazole ring, and an amine group. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the thiazole ring could be formed through a condensation reaction involving a thiol and a nitrile . The carbamate group could be introduced through a reaction with an isocyanate .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The thiazole ring, a five-membered ring containing nitrogen and sulfur atoms, is a key structural feature .Chemical Reactions Analysis
This compound could undergo a variety of chemical reactions due to its functional groups. For example, the amine group could participate in acid-base reactions, the carbamate group could undergo hydrolysis, and the thiazole ring could undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the carbamate could make the compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Ethyl (4-(2-((2-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate has been extensively studied for its potential therapeutic applications. One of the major areas of research is its anticancer activity. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, colon, and lung cancer. The mechanism of action of this compound involves the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis.
In addition to its anticancer activity, this compound has also been shown to exhibit anti-inflammatory properties. This compound can suppress the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and inhibit the activation of NF-kappaB, a transcription factor that regulates the expression of various inflammatory genes.
Wirkmechanismus
The mechanism of action of Ethyl (4-(2-((2-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves the inhibition of various cellular pathways, including the PI3K/AKT/mTOR pathway, the MAPK/ERK pathway, and the NF-kappaB pathway. This compound can also induce the expression of various tumor suppressor genes, such as p53 and p21, and inhibit the expression of oncogenes, such as c-Myc and Bcl-2.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound can induce the production of reactive oxygen species (ROS), which can lead to DNA damage and apoptosis. This compound can also inhibit the activity of various enzymes, such as COX-2 and MMP-9, which are involved in cancer progression and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Ethyl (4-(2-((2-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate in lab experiments is its low toxicity. This compound has been shown to be relatively safe, even at high doses. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on Ethyl (4-(2-((2-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate. One of the areas of research is the development of novel formulations of this compound that can improve its solubility and bioavailability. Another area of research is the identification of novel targets of this compound, which can lead to the development of more effective anticancer and anti-inflammatory therapies. Additionally, the combination of this compound with other drugs or therapies may enhance its efficacy and reduce its toxicity.
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl N-[4-[2-oxo-2-(2-propan-2-ylanilino)ethyl]-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-4-23-17(22)20-16-18-12(10-24-16)9-15(21)19-14-8-6-5-7-13(14)11(2)3/h5-8,10-11H,4,9H2,1-3H3,(H,19,21)(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFYNYSUZLCEJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=CC=C2C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methylimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B3316052.png)




![N-(benzo[d]thiazol-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3316101.png)
![(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(2-(ethylsulfonyl)phenyl)methanone](/img/structure/B3316115.png)






